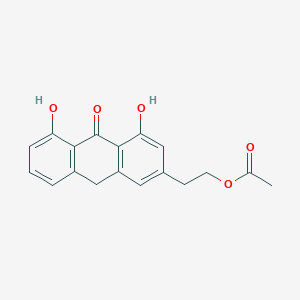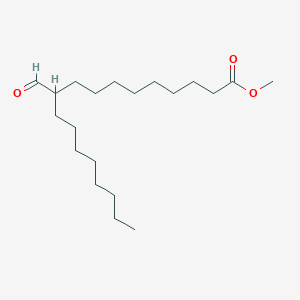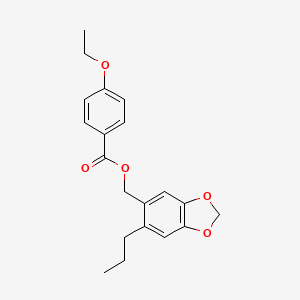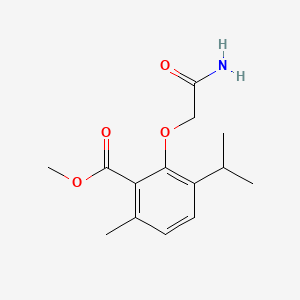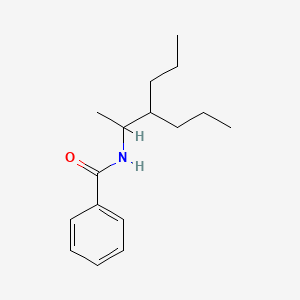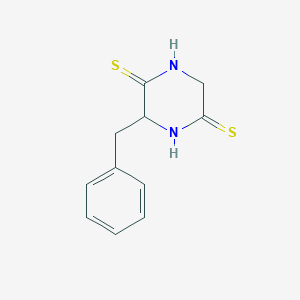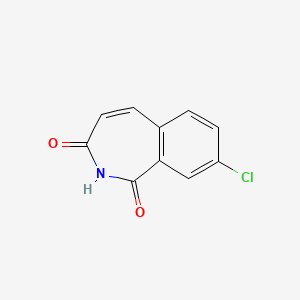
8-Chloro-1H-2-benzazepine-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-1H-2-benzazepine-1,3(2H)-dione is a chemical compound belonging to the benzazepine family. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1H-2-benzazepine-1,3(2H)-dione typically involves the chlorination of a benzazepine precursor. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-1H-2-benzazepine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction to less oxidized forms using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzazepine dione with additional oxygen functionalities, while substitution could result in various substituted benzazepines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 8-Chloro-1H-2-benzazepine-1,3(2H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1H-2-Benzazepine-1,3(2H)-dione: Lacks the chlorine substituent.
8-Bromo-1H-2-benzazepine-1,3(2H)-dione: Contains a bromine atom instead of chlorine.
8-Methyl-1H-2-benzazepine-1,3(2H)-dione: Contains a methyl group instead of chlorine.
Uniqueness
8-Chloro-1H-2-benzazepine-1,3(2H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can affect the compound’s electronic properties, making it distinct from its analogs.
Propiedades
Número CAS |
56820-61-2 |
|---|---|
Fórmula molecular |
C10H6ClNO2 |
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
8-chloro-2-benzazepine-1,3-dione |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-9(13)12-10(14)8(6)5-7/h1-5H,(H,12,13,14) |
Clave InChI |
RIWBBIUDGBUCND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=O)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


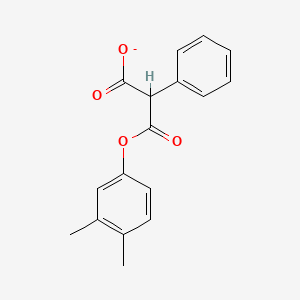
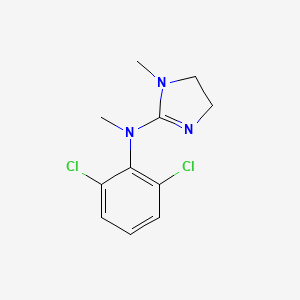
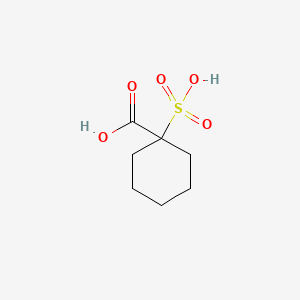
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
